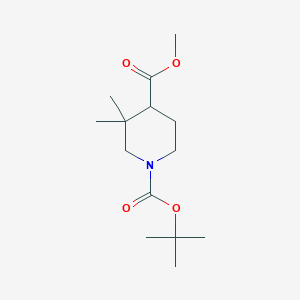

1-Tert-butyl 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate

CAS No.:

Cat. No.: VC17429027

Molecular Formula: C14H25NO4

Molecular Weight: 271.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H25NO4 |

|---|---|

| Molecular Weight | 271.35 g/mol |

| IUPAC Name | 1-O-tert-butyl 4-O-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-8-7-10(11(16)18-6)14(4,5)9-15/h10H,7-9H2,1-6H3 |

| Standard InChI Key | UXJFIVWVYIOCTQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CN(CCC1C(=O)OC)C(=O)OC(C)(C)C)C |

Introduction

Structural Characteristics and Molecular Identity

The molecular architecture of 1-(tert-butyl) 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate is defined by its piperidine backbone, which is substituted with two ester groups and two methyl moieties. The IUPAC name, 1-(tert-butyl) 4-methyl 3,3-dimethylpiperidine-1,4-dicarboxylate, precisely reflects its substitution pattern . The SMILES notation (COC(=O)C1CCN(C(=O)OC(C)(C)C)CC1(C)C) provides a simplified representation of its structure, highlighting the tert-butyl ester at position 1 (OC(C)(C)C), the methyl ester at position 4 (COC(=O)), and the geminal dimethyl groups at position 3 (CC1(C)C) .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| CAS Number | 1915004-57-7 | |

| Molecular Formula | C₁₄H₂₅NO₄ | |

| Molecular Weight | 271.36 g/mol | |

| Purity | 97–98% | |

| Storage Conditions | Sealed, dry, room temperature |

The tert-butyl group confers steric bulk and hydrolytic stability to the ester at position 1, while the methyl ester at position 4 offers comparative lability, enabling selective modifications under mild conditions . The 3,3-dimethyl substituents restrict conformational flexibility of the piperidine ring, potentially influencing its interactions in catalytic or biological systems .

Synthesis and Purification Strategies

While detailed synthetic protocols are proprietary, general methodologies for analogous piperidine dicarboxylates suggest a multi-step approach. A plausible route involves:

-

Piperidine Functionalization: Starting with a piperidine derivative, protection of the amine group using tert-butyl chloroformate under basic conditions yields the tert-butyl carbamate intermediate.

-

Esterification: Subsequent methylation at position 4 via reaction with methyl iodide or dimethyl carbonate introduces the methyl ester group.

-

Dimethyl Substitution: Alkylation or aldol condensation at position 3 installs the geminal dimethyl groups, followed by purification via recrystallization or column chromatography to achieve >97% purity .

The synthetic pathway emphasizes the importance of protecting group strategies and selective reaction conditions to avoid side reactions, particularly given the steric hindrance imposed by the tert-butyl group .

Physicochemical Properties and Stability

The compound’s physicochemical profile is critical for its handling and application in synthetic workflows:

Table 2: Physicochemical Profile

| Property | Value/Description | Source |

|---|---|---|

| Solubility | Likely soluble in organic solvents (e.g., DCM, THF) | Inferred |

| Melting Point | Not reported | — |

| Boiling Point | Not reported | — |

| Stability | Stable under inert atmosphere |

The absence of reported melting/boiling points underscores the need for empirical characterization. Stability data recommend storage in airtight containers under dry conditions to prevent ester hydrolysis .

Applications in Pharmaceutical and Material Science

Role in Medicinal Chemistry

As a bifunctional building block, this compound enables the synthesis of piperidine-based pharmacophores. Piperidine motifs are prevalent in FDA-approved drugs (e.g., antipsychotics, antivirals), where they often enhance bioavailability and target affinity . The tert-butyl and methyl esters allow sequential deprotection and functionalization, facilitating the construction of diverse analogs for structure-activity relationship (SAR) studies .

Material Science Applications

In polymer chemistry, the steric bulk of the tert-butyl group can improve thermal stability when incorporated into polymer backbones. For example, polyamides or polyesters derived from such monomers may exhibit enhanced resistance to degradation .

Comparison with Structural Analogs

A related compound, tert-butyl 3-formyl-4,4-dimethylpiperidine-1-carboxylate (CAS No. 137964377), differs by replacing the 4-methyl ester with a formyl group . This alteration significantly impacts reactivity:

Table 3: Structural and Functional Comparison

| Property | Target Compound | Analog (CAS 137964377) |

|---|---|---|

| Functional Groups | 1-tert-butyl, 4-methyl esters | 1-tert-butyl, 3-formyl |

| Reactivity | Ester hydrolysis, alkylation | Aldehyde-specific reactions |

| Applications | Drug intermediates | Cross-coupling substrates |

The formyl group in the analog enables nucleophilic additions (e.g., Grignard reactions), whereas the target compound’s esters are better suited for amidations or transesterifications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume